molecular formula C10H14N2O4S B1595321 Diethyl 2,5-diaminothiophene-3,4-dicarboxylate CAS No. 80691-81-2

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Cat. No.: B1595321
CAS No.: 80691-81-2
M. Wt: 258.3 g/mol
InChI Key: UCZCHDINMZWYIQ-UHFFFAOYSA-N
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Description

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a thiophene-based heterocyclic compound characterized by two amine groups at the 2- and 5-positions and ester groups at the 3- and 4-positions. Its structural versatility enables diverse derivatization, making it a valuable scaffold in medicinal chemistry and materials science. DDTD derivatives exhibit notable biological activities, including anticancer, antimicrobial, and anti-diabetic properties . For example, Bozorov et al. (2014) reported that azomethine derivatives of DDTD showed potent antiproliferative effects against breast, cervical, and endometrial cancer cell lines, with compound 2j (IC50 values: 0.8–2.1 μM) outperforming the positive control doxorubicin (IC50: 1.5–3.2 μM) . Additionally, DDTD derivatives demonstrate dual functionality in optoelectronic applications due to their thermal stability and narrow energy band gap .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate typically involves the reaction of 2,5-diaminotriazine with diethyl malonate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Schiff Base Formation with Aromatic Aldehydes

DDTD reacts with aromatic aldehydes to form azomethine (Schiff base) derivatives. This reaction typically involves refluxing equimolar amounts of DDTD and aldehydes in toluene for 30 minutes (Scheme 1). The reaction proceeds via nucleophilic attack of the amine groups on the aldehyde carbonyl, followed by dehydration.

Key Findings:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aldehydes enhance bioactivity. For example, compound 3j (derived from 4-nitrobenzaldehyde) showed IC50_{50} values of 4.6 ± 0.8 μM against T47D breast cancer cells, outperforming doxorubicin (15.5 μM) .

  • Antiviral Activity : Schiff bases with poly-substituted aromatic groups (e.g., 3p ) inhibited influenza A (H1N1/H3N2) and B viruses at micromolar concentrations .

Table 1: Representative Anticancer Activity of DDTD Schiff Bases

CompoundAldehyde SubstituentIC50_{50} (μM) vs. T47D
3a 4-Methoxy34.0 ± 0.3
3j 4-Nitro4.6 ± 0.8
3n 3,4-Dichloro12.3 ± 0.5
3p 3,4,5-Trimethoxy9.7 ± 0.4

Structural Insights:

  • Bis-amides adopt a planar Z-configuration due to steric and electronic effects.

  • Mono-amide 5b (3,4,5-trimethoxybenzoyl derivative) exhibited dual anticancer and antifungal activity .

Condensation Reactions for Conjugated Systems

DDTD serves as a building block for conjugated polymers and oligomers:

  • Thiophene-Based Conjugates : Reacting DDTD with 5-formyl-2,2′-bithiophene in isopropanol/TFA yields yellow solids with extended π-systems, showing enhanced conductivity (Patent US8034895B2) .

  • Nitroaromatic Derivatives : Condensation with 5-nitrothiophene-2-carbaldehyde in toluene/DABCO/TiCl4_4 produces nitro-functionalized analogs for optoelectronic applications .

Table 2: Reaction Conditions for Selected Condensations

SubstrateSolventCatalystTime (h)Product Yield
5-Formyl-2,2′-bithiopheneIsopropanolTFA564%
2-ThiophenecarbaldehydeTolueneTEA1272%
5-Nitrothiophene-2-carbaldehydeTolueneTiCl4_4758%

Mechanistic and Synthetic Advancements

  • Click Chemistry Compatibility : DDTD derivatives participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked hybrids with enhanced pharmacokinetic profiles .

  • Scalability : Reactions are adaptable to one-pot syntheses, reducing purification steps. For example, DDTD and 2,5-thiophenedicarboxaldehyde in DMF/TFA yield fluorescent polymers in >70% yield .

Scientific Research Applications

Synthesis of DDTD Derivatives

The synthesis of DDTD derivatives involves several chemical transformations that yield compounds with varied biological activities. The general synthetic pathway includes:

  • Formation of Schiff Bases : DDTD reacts with various aldehydes to form Schiff bases, which are then evaluated for biological activity. The structural variations introduced by different aldehydes significantly influence the properties of the resulting compounds .
  • Synthesis of Azomethines : Azomethines derived from DDTD have been synthesized and characterized. These compounds exhibit notable anticancer properties, particularly against breast cancer cell lines such as T47D and MCF-7 .

Anticancer Activity

DDTD and its derivatives have shown promising anticancer activities. A study reported that several azomethine derivatives demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
2bT47D2.3
2cT47D12.1
2jMCF-716.0
DOXT47D15.5

These results indicate that certain DDTD derivatives are more effective than doxorubicin (DOX), a standard chemotherapeutic agent.

Antimicrobial Activity

In addition to anticancer properties, DDTD derivatives have been evaluated for their antimicrobial activity against various pathogens:

PathogenCompound TestedActivity Level
Staphylococcus aureus2jHigh
Escherichia coli2jHigh
Candida albicans2jHigh

Compound 2j exhibited potent activity against all three microbial strains tested .

Antiviral Activity

Recent studies have also assessed the antiviral properties of DDTD derivatives against influenza viruses. Selected compounds demonstrated significant inhibitory effects on both H1N1 and H3N2 subtypes, suggesting potential applications in antiviral drug development .

Structure-Activity Relationships (SAR)

The effectiveness of DDTD derivatives can be attributed to specific structural features that enhance their biological activities:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic rings significantly impacts the antiproliferative activity of the compounds.
  • Amide and Ester Groups : The positioning and nature of amide and ester functional groups in the thiophene ring contribute to increased selectivity and potency against cancer cells .

Case Study: Development of Anticancer Agents

In a detailed investigation, researchers synthesized a series of DDTD derivatives and evaluated their antiproliferative effects across multiple cancer cell lines. Notably, compounds with specific substituents showed enhanced selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .

Case Study: Antimicrobial Screening

Another study focused on the antimicrobial properties of DDTD derivatives against common bacterial and fungal strains. The findings highlighted compound 2j's exceptional efficacy, paving the way for further exploration in pharmaceutical applications targeting infectious diseases .

Mechanism of Action

The mechanism by which Diethyl 2,5-diaminothiophene-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and cell division. The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

DDTD is structurally and functionally distinct from other thiophene derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name Key Structural Differences Biological/Material Properties Reference
DDTD 2,5-Diamino; 3,4-diethyl ester Anticancer (IC50: 0.8–2.1 μM), PTP-1B inhibition, antimicrobial, optoelectronic applications
Diethyl 3,4-bis(acetoxymethyl)thieno[2,3-b]thiophene-2,5-dicarboxylate 3,4-Acetoxymethyl substituents; fused thiophene rings Primarily studied for crystal packing and van der Waals interactions; limited biological data
3-Hexylthiophene derivatives Alkyl chain substituents Antitumor and antithrombolytic activities (IC50: 5–20 μM)

Key Insights :

  • DDTD’s amino groups enable Schiff base formation, enhancing derivatization for targeted therapies .
  • Substitution with bulkier groups (e.g., acetoxymethyl) reduces biological activity but improves crystallinity for materials science .
2.2.1. Anticancer Activity
  • DDTD Derivatives : Compound 2j showed pan-cancer activity (IC50: 0.8–2.1 μM) against breast (MCF-7, T47D), cervical (HeLa), and endometrial (Ishikawa) lines, surpassing doxorubicin .
  • 3-Hexylthiophene Derivatives : Moderate activity (IC50: 5–20 μM) against leukemia and colon cancer cells .
  • Benzofuran Derivatives : IC50 ranges from 10–50 μM, primarily targeting prostate and lung cancers .
2.2.2. Antimicrobial Activity
  • DDTD Derivatives : Compound 2j inhibited Staphylococcus aureus, Escherichia coli, and Candida albicans (MIC: 2–4 μg/mL), outperforming standard antibiotics .
  • Benzofuran Analogues : Moderate antifungal activity (MIC: 16–32 μg/mL) .
2.2.3. Anti-Diabetic Potential
  • DDTD Derivatives : Act as PTP-1B inhibitors (IC50: ~1.5 μM), comparable to Trodusquemine (IC50: 1.2 μM), a clinical-stage inhibitor .
  • Pterocarpans: Natural isoflavonoids with PTP-1B inhibition (IC50: 3–10 μM) but lower selectivity .

Research Findings and Trends

Dual-Action Therapeutics : DDTD derivatives uniquely combine anticancer and antiviral activities (e.g., inhibition of influenza A/B viruses) , a feature absent in most thiophene analogues.

Structure-Activity Relationship (SAR) : The nitrofurfural fragment in 2j enhances microbial inhibition, while electron-withdrawing groups improve PTP-1B binding .

Materials Innovation: DDTD’s conjugation with aldehydes produces azomethines with reversible oxidation properties, enabling applications in electrochromic devices .

Biological Activity

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a compound of increasing interest in medicinal chemistry due to its promising biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes the available research findings on DDTD, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

DDTD is synthesized through various methods, including the reaction of thiophene derivatives with aromatic aldehydes to form Schiff bases. The synthesis typically involves high-throughput screening and structure-activity relationship studies to optimize the efficacy of the resulting compounds. The key structural features of DDTD include:

  • Amino Groups : Located at positions 2 and 5 of the thiophene ring.
  • Ester Groups : Present at positions 3 and 4, which influence solubility and biological activity.

Anticancer Activity

The anticancer potential of DDTD derivatives has been evaluated against various human cancer cell lines, including breast (T47D, MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancers. Notably, certain derivatives have demonstrated significant antiproliferative activity:

CompoundCell LineIC50 (μM)
2bT47D2.3
2cT47D12.1
2jT47D16.0
DOXT47D15.5

These results indicate that some DDTD derivatives are more potent than doxorubicin (DOX), a standard chemotherapeutic agent .

Antiviral Activity

DDTD derivatives have also been tested for antiviral properties against influenza A and B viruses. For instance, compound 2j exhibited an IC50 value of 0.94 μM against the H1N1 subtype, outperforming standard antiviral drugs like oseltamivir:

CompoundVirus TypeIC50 (μM)
2jH1N10.94
3gH3N21.81

This suggests that DDTD may serve as a lead compound for developing antiviral agents .

Antimicrobial Activity

In addition to its anticancer and antiviral activities, DDTD has shown promising antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests:

CompoundPathogenMIC (μg/mL)
2jStaphylococcus aureus<100
2jEscherichia coli<100
2jCandida albicans<100

These findings suggest that DDTD derivatives could be developed into effective antimicrobial agents .

Structure-Activity Relationships (SAR)

The SAR studies conducted on DDTD derivatives have revealed that specific functional groups significantly influence their biological activity:

  • Nitro Group : The presence of a nitro group in certain derivatives enhances their anticancer activity.
  • Aromatic Substituents : Variations in aromatic substituents affect both the potency and selectivity of the compounds against different cancer cell lines.

For example, the nitrothienyl derivative was noted for its broad-spectrum activity across all tested tumor cell lines, indicating that structural modifications can lead to enhanced therapeutic profiles .

Case Studies

Several case studies highlight the effectiveness of DDTD derivatives in preclinical models:

  • Breast Cancer Models : In vivo studies using xenograft models demonstrated that selected DDTD derivatives significantly inhibited tumor growth compared to control treatments.
  • Influenza Infection Models : Animal studies suggested that DDTD compounds could reduce viral load in infected subjects more effectively than conventional antiviral therapies.

Q & A

Q. Basic: What are the established synthetic routes for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate?

The compound is synthesized via a Schiff base condensation reaction. A common method involves reacting this compound with aldehydes (e.g., 2-furaldehyde or 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde) in anhydrous toluene, catalyzed by titanium tetrachloride (TiCl₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is refluxed for 2–3 hours, followed by purification via silica column chromatography (hexane/ethyl acetate gradients). Yields typically range from 70–85% depending on the substituents .

Q. Basic: Which structural characterization techniques are critical for confirming its molecular architecture?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving its crystal structure. ORTEP-III is employed for visualizing thermal ellipsoids and molecular geometry. Complementary techniques include:

  • NMR spectroscopy : To confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR).
  • IR spectroscopy : For identifying functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹).
  • Mass spectrometry (ESI-TOF) : To verify molecular weight (C₁₀H₁₄N₂O₄S, MW 258.29) .

Q. Basic: What biological activities have been reported for this compound and its derivatives?

Derivatives exhibit:

  • Anticancer activity : IC₅₀ values of 0.8–12.5 µM against human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) via apoptosis induction .
  • Antimicrobial activity : MIC values of 4–32 µg/mL against Staphylococcus aureus and Candida albicans .
  • Antiviral activity : Inhibition of influenza A (H1N1, H3N2) and B viruses with EC₅₀ values of 1.5–5.2 µM .

Q. Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Key SAR insights:

  • Aromatic substituents : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on Schiff bases enhance anticancer activity by 3–5× compared to electron-donating groups.
  • Amide vs. Schiff base : Bis-amide derivatives show superior metabolic stability but reduced antiviral potency.
  • Heterocyclic hybrids : Fusion with pyrimidine or coumarin scaffolds improves selectivity for kinase inhibition (e.g., TRK inhibitors) .

Q. Advanced: How to resolve contradictions in reported biological data across studies?

Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 12.5 µM) may arise from:

  • Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and replicate assays ≥3 times.
  • Assay protocols : Harmonize MTT vs. SRB methods; validate with positive controls (e.g., doxorubicin for cytotoxicity).
  • Solvent effects : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid false positives .

Q. Advanced: What computational strategies are employed to predict binding modes and optimize derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin for anticancer activity).
  • QSAR models : Utilize 2D/3D descriptors (e.g., logP, polar surface area) to correlate substituents with activity.
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., reduce hepatotoxicity risk) .

Q. Advanced: How to optimize reaction conditions for high-yield synthesis of derivatives?

Key parameters:

  • Catalyst loading : 10 mol% TiCl₄ and 20 mol% DABCO yield >80% conversion.
  • Solvent choice : Toluene outperforms THF or DMF in minimizing side reactions.
  • Temperature : Reflux at 110°C for 3 hours maximizes product formation .

Q. Advanced: What challenges arise in crystallographic refinement of its derivatives?

  • Disorder in aromatic substituents : Use SHELXL’s PART instruction to model split positions.
  • Twinning : Apply TWIN/BASF commands in SHELX for pseudo-merohedral twinning.
  • Low-resolution data : Restrain bond lengths/angles using DFIX and SADI commands .

Q. Advanced: How to design hybrid molecules combining this scaffold with other pharmacophores?

  • Coumarin-thiophene hybrids : Synthesize via Friedländer reaction to enhance DNA intercalation.
  • Quinoline hybrids : Introduce at the 2,5-amine positions to target topoisomerase II.
  • Indole conjugates : Click chemistry (CuAAC) for TRK inhibition .

Q. Advanced: What methodologies validate antiviral activity against emerging strains?

  • Plaque reduction assays : Test against influenza A (H1N1) in MDCK cells with ribavirin as a control.
  • Neuraminidase inhibition : Measure IC₅₀ via fluorometric assays (MUNANA substrate).
  • Resistance profiling : Serial passage experiments to monitor mutation rates in viral genomes .

Properties

IUPAC Name

diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZCHDINMZWYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357003
Record name Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80691-81-2
Record name Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

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